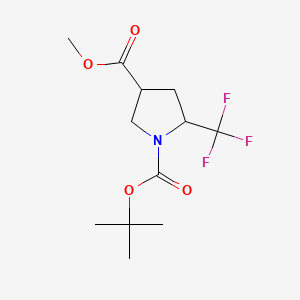
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the compound can be synthesized through a series of reactions including ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and the use of biocatalysts are likely to be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it valuable for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar stereochemistry and is used in antibacterial applications.
(3R,4S)-4-methyl-3-hexanol:
Uniqueness
What sets (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol apart is its fluorine atom, which can significantly alter its chemical properties and biological activity. The presence of fluorine can enhance the compound’s stability and its ability to interact with biological targets, making it a unique and valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H12FNO |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
(3R)-4-fluoro-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)4-8-3-2-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
InChI-Schlüssel |
UBQOWQCANUNLJY-PRJDIBJQSA-N |
Isomerische SMILES |
C[C@]1(CNCCC1F)O |
Kanonische SMILES |
CC1(CNCCC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)


![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)



![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)



![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

